molecular formula C25H23FN4O4S B2472168 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-67-9

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2472168
CAS番号: 533869-67-9
分子量: 494.54
InChIキー: XHYNEMDGXMYESF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No: 533869-67-9) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and safety profiles.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C25H23FN4O4S
  • Molecular Weight : 485.54 g/mol
  • Functional Groups : Sulfamoyl group, oxadiazole ring, and fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The oxadiazole ring is known for its role in enhancing the lipophilicity and bioavailability of compounds, which may facilitate better cellular uptake and distribution.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibition of cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM against various human cancer cell lines . The specific activity of this compound against cancer cells remains to be fully characterized; however, its structural similarities suggest potential efficacy.

Antimicrobial Activity

Compounds with sulfamoyl groups are often evaluated for their antimicrobial properties. The presence of the benzamide moiety may enhance the compound's ability to inhibit bacterial growth. Preliminary data suggest that similar sulfamoyl derivatives have shown promising results against various bacterial strains.

Study on Anticancer Efficacy

In a study involving a range of oxadiazole derivatives, several compounds demonstrated significant cytotoxic effects on cancer cell lines such as HL60 (human leukemia) and MDA-MB-231 (breast cancer). The study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Safety Profile Assessment

Toxicological assessments are critical for evaluating the safety of new compounds. In vitro studies have indicated that related benzamide derivatives exhibit low cytotoxicity towards human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .

Comparative Analysis Table

CompoundMolecular FormulaIC50 (μM)TargetReference
This compoundC25H23FN4O4STBDCancer CellsThis Study
Related Oxadiazole DerivativeC20H15ClN4O30.49 - 48.0NCI 60 Panel
Benzamide DerivativeC21H17ClN4O4S2TBDBacterial Strains

特性

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c1-17(2)30(16-18-6-4-3-5-7-18)35(32,33)22-14-10-19(11-15-22)23(31)27-25-29-28-24(34-25)20-8-12-21(26)13-9-20/h3-15,17H,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNEMDGXMYESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。